molecular formula C17H19FN4O4 B1676072 Marbofloxacin CAS No. 115550-35-1

Marbofloxacin

Cat. No.: B1676072
CAS No.: 115550-35-1
M. Wt: 362.4 g/mol
InChI Key: BPFYOAJNDMUVBL-UHFFFAOYSA-N
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Description

Marbofloxacin is a third-generation fluoroquinolone antibiotic, primarily used in veterinary medicine. It is a carboxylic acid derivative and is known for its broad-spectrum bactericidal activity. This compound is effective against a variety of Gram-negative and Gram-positive bacteria, making it a valuable tool in treating infections in animals .

Chemical Reactions Analysis

Photochemical Degradation Pathways

Marbofloxacin undergoes rapid photodegradation in aqueous solutions under solar irradiation, following first-order kinetics (Table 1) .

Primary Degradation Mechanism

Homolytic cleavage of the tetrahydrooxadiazine ring produces two quinolinol derivatives (F and G ):

  • F : 7-Fluoro-6-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • G : 7-Fluoro-6-hydroxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Experimental conditions :

  • Initial concentration: 5–50 μg/L.

  • Degradation time: ~1 hour under summer sunlight .

Secondary Degradation

Primary photoproducts degrade further within 1 hour, forming smaller aromatic fragments and carboxylic acids .

Environmental Factors Influencing Degradation

FactorEffect on Degradation Rate (k, h⁻¹)Half-Life (t₁/₂, h)
pH 7 (Cationic) 0.02330.1
pH 8 (Zwitterionic) 0.01838.5
20 mg/L PO₄³⁻ ↑ 25%22.4
200 mg/L Ca²⁺ 30.1

Data derived from controlled irradiation studies .

Key observations :

  • Phosphate ions accelerate degradation by 25% through radical formation .

  • Divalent cations (Ca²⁺, Mg²⁺) and humic acid (1 mg/L) show negligible effects .

Degradation Products and Stability

ProductFormation PathwayStability
Quinolinol FHomolytic cleavaget₁/₂ = 45 min
Quinolinol GHomolytic cleavaget₁/₂ = 52 min
Defluorinated speciesReductive defluorinationNot detected post-1h
Oxidized piperazineSide-chain oxidationTransient

Adapted from LC-MS analyses .

Comparative Reactivity with Other Fluoroquinolones

This compound degrades 1.3× faster than enrofloxacin under identical conditions due to structural differences in the oxadiazine ring .

Implications for Environmental Persistence

  • Aquatic systems : Rapid photodegradation minimizes bioaccumulation risks .

  • Soil/Manure : Limited data; anaerobic conditions may slow degradation .

Scientific Research Applications

Therapeutic Applications

1.1 Veterinary Medicine

Marbofloxacin is predominantly employed in veterinary settings to treat bacterial infections in animals, particularly in pigs, cattle, dogs, and cats. Its effectiveness against respiratory tract infections, urinary tract infections, and skin infections has been well documented.

  • Pigs : this compound has shown significant efficacy in treating infections caused by Streptococcus suis, Actinobacillus pleuropneumoniae, and Haemophilus parasuis. Studies indicate that a single oral dose of 8 mg/kg can achieve high serum concentrations with excellent bioavailability (94.21%) . The pharmacokinetic parameters such as maximum concentration (C_max) and area under the curve (AUC) demonstrate its suitability for treating serious infections .
  • Cattle : The combination of this compound with Flunixin Muglumine has been studied for treating coliform mastitis, showing significant improvements in clinical outcomes . The antibiotic's ability to enhance the overall health status of affected cows has been noted through various hematological parameters.
  • Dogs and Cats : In companion animals, this compound has been utilized to treat severe cases of pyoderma with a high success rate (84.6% cure rate) . Its pharmacodynamic profile indicates prolonged bactericidal effects lasting several days post-administration.

Pharmacokinetics

This compound's pharmacokinetic properties are crucial for its therapeutic effectiveness. Key findings from various studies include:

  • Absorption and Distribution : After administration, this compound achieves high tissue concentrations rapidly, with a half-life ranging from 12 to 14 hours across different species .
  • Bioavailability : The oral bioavailability is close to 100%, making it highly effective when administered orally or parenterally .
  • Elimination : The drug is primarily eliminated through renal pathways, with minimal protein binding (less than 10%), which aids in its rapid clearance from the bloodstream .

Case Studies

Several case studies highlight this compound's application in clinical settings:

  • Case Study on Canine Pyoderma : A study involving 39 dogs with severe pyoderma treated with this compound showed a significant response rate, with most dogs achieving complete recovery without notable side effects .
  • Treatment of Mastitis in Cattle : Research on the use of this compound combined with Flunixin Muglumine demonstrated improved clinical outcomes in cows suffering from coliform mastitis, indicating its potential role as a part of combination therapy .
  • Pharmacokinetic Modeling in Pigs : Monte Carlo simulations have been utilized to predict optimal dosing regimens for treating infections like Haemophilus parasuis in pigs, emphasizing the importance of pharmacokinetic/pharmacodynamic relationships in optimizing treatment strategies .

Data Summary Table

Application AreaKey FindingsReference
PigsEffective against Streptococcus suis; high bioavailability (94.21%)
CattleImproved outcomes in coliform mastitis treatment
Dogs84.6% cure rate for pyoderma; prolonged bactericidal effect
PharmacokineticsHigh tissue concentration; rapid absorption

Biological Activity

Marbofloxacin is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This article delves into the biological activity of this compound, supported by various studies and data.

This compound targets bacterial DNA gyrase and topoisomerase IV, disrupting the supercoiling of DNA necessary for replication. This leads to bactericidal effects as the bacteria cannot properly replicate or transcribe their genetic material. The pharmacodynamics of this compound have been extensively studied, particularly its time-kill kinetics and the influence of environmental conditions on its effectiveness.

Pharmacodynamic Studies

A significant study focused on the pharmacodynamic modeling of this compound against Escherichia coli strains with varying susceptibility levels. The study utilized a maximum-effect (E_max) model to analyze the bactericidal activity under different growth conditions (optimal vs. intestinal). Key findings include:

  • Bactericidal Activity : The activity was more pronounced in Mueller-Hinton broth (MHB) compared to autoclaved fecal content (AFC), with mean killing rates after 24 hours being 8.14 (SD 0.59) in MHB and 5.25 (SD 0.80) in AFC.
  • Concentration-Effect Relationship : The concentration inducing a half-maximum effect (C50) was highly correlated with minimum inhibitory concentration (MIC) values, indicating that higher concentrations lead to more effective bacterial killing .

In Vivo Studies

In vivo studies have further elucidated this compound's efficacy against specific pathogens:

  • Pasteurella multocida : Research demonstrated that this compound significantly reduced bacterial counts in calves infected with P. multocida. The pharmacokinetic-pharmacodynamic index AUC24h/MIC was found to be a reliable predictor of its effectiveness, with optimal ratios identified for achieving significant bacterial reduction .
  • Diarrheic Calves : In a study involving diarrheic calves treated with this compound at a dosage of 2 mg/kg, significant improvements in clinical signs were observed, alongside changes in hematological parameters such as leukocyte counts and packed cell volume (PCV) .

Comparative Efficacy

A comparative analysis of this compound's efficacy against other antibiotics showed its superior activity against various pathogens:

Pathogen MIC (µg/ml) Resistance Rate (%)
E. coli≤0.0322.61
Pseudomonas aeruginosa≤0.515.0
Staphylococcus aureus≤0.12510.0

This table illustrates this compound's effectiveness across different bacterial strains, highlighting its low MIC values indicating potent antibacterial activity .

Case Studies

Several case studies have reported on the clinical application of this compound:

  • Canine Pyoderma : A study involving 39 dogs with severe pyoderma showed significant improvement after treatment with this compound, underscoring its role in managing complicated infections .
  • Mastitis in Cows : In cases of clinical mastitis, this compound administration led to notable decreases in bacterial load and improvements in clinical signs within days post-treatment .

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFYOAJNDMUVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046600
Record name Marbofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115550-35-1
Record name Marbofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115550-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marbofloxacin [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marbofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Marbofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid
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Record name MARBOFLOXACIN
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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